molecular formula C16H13F2N5O B11501446 Acetamide, N-(2,4-difluorophenyl)-2-(5-p-tolyl-tetrazol-2-yl)-

Acetamide, N-(2,4-difluorophenyl)-2-(5-p-tolyl-tetrazol-2-yl)-

Cat. No.: B11501446
M. Wt: 329.30 g/mol
InChI Key: WHCFZQVVKCOACC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-DIFLUOROPHENYL)-2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of tetrazole derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIFLUOROPHENYL)-2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Acylation Reaction: The tetrazole derivative is then acylated with 2,4-difluoroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the phenyl ring, forming corresponding alcohols or ketones.

    Reduction: Reduction reactions can occur at the tetrazole ring, potentially leading to ring opening or hydrogenation.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group may yield a carboxylic acid, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a drug candidate for treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-DIFLUOROPHENYL)-2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Difluorophenyl)-2-(1H-tetrazol-5-yl)acetamide
  • N-(2,4-Difluorophenyl)-2-(4-methyl-1H-tetrazol-5-yl)acetamide

Uniqueness

N-(2,4-DIFLUOROPHENYL)-2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE is unique due to the presence of both difluorophenyl and tetrazole moieties, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C16H13F2N5O

Molecular Weight

329.30 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide

InChI

InChI=1S/C16H13F2N5O/c1-10-2-4-11(5-3-10)16-20-22-23(21-16)9-15(24)19-14-7-6-12(17)8-13(14)18/h2-8H,9H2,1H3,(H,19,24)

InChI Key

WHCFZQVVKCOACC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=C(C=C(C=C3)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.